Scientific Field: Organic Chemistry
Summary of Application: The CuCl/TMEDA/nor-AZADO catalyst system is used for the aerobic oxidative acylation of amides with alcohols to produce imides.
Results or Outcomes: Various types of structurally diverse imides could be synthesized from various combinations of alcohols and amides, and gram-scale acylation was also successful.
Summary of Application: The Cu-TMEDA catalyst is used for various reactions including asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes (precatalyst), oxidative N-arylation of imidazoles, oxidative coupling copolymerization, tandem phosphorous-carbon bond formation-oxyfunctionalization reactions, benzylation and allylation of amides
Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. .
Results or Outcomes: The outcomes of these reactions would also depend on the specific reaction being catalyzed. .
The Cu-TMEDA catalyst, formally known as the copper(II) chloride hydroxide complex with N,N,N',N'-tetramethylethylenediamine, is a coordination compound characterized by its unique structure and properties. Its molecular formula is C12H36Cl2Cu2N4O2, and it exists as a dark purple powder. This compound is notable for its role in facilitating various
Cu-TMEDA is employed primarily in asymmetric conjugate addition reactions and 1,3-dipolar cycloaddition processes. These reactions are crucial for the formation of complex organic molecules with specific stereochemical configurations. The catalyst enhances reaction rates and selectivity, making it valuable in synthesizing pharmaceuticals and agrochemicals .
While primarily utilized in synthetic chemistry, the biological implications of Cu-TMEDA have been explored. Some studies suggest that copper complexes can exhibit antimicrobial properties, although specific data on Cu-TMEDA's biological activity is limited. The compound's interactions with biological systems warrant further investigation to fully understand its potential therapeutic applications .
The synthesis of Cu-TMEDA typically involves the reaction of copper(II) chloride with N,N,N',N'-tetramethylethylenediamine in a controlled environment. This process can be summarized in the following steps:
Cu-TMEDA has diverse applications in organic synthesis and catalysis:
Cu-TMEDA shares similarities with several other copper-based catalysts but stands out due to its specific ligand structure and coordination properties.
Compound Name | Unique Features |
---|---|
Copper(I) Chloride | Simpler coordination environment; less steric hindrance |
Copper(II) Acetate | More stable but less reactive compared to Cu-TMEDA |
Copper(II) Phenanthroline | Exhibits different selectivity patterns in reactions |
Copper(I) N,N,N',N'-Tetramethylethylenediamine | Similar ligand but different oxidation state affects reactivity |
Cu-TMEDA's unique combination of copper ions and N,N,N',N'-tetramethylethylenediamine allows for enhanced catalytic activity and selectivity compared to these similar compounds, making it particularly valuable in asymmetric synthesis applications .
The development of Cu-TMEDA catalysts traces back to early investigations into copper coordination complexes. Initial work in the 1970s explored N,N,N',N'-tetramethylethylenediamine as a ligand for stabilizing copper ions in Grignard reagent coupling reactions. For instance, Hashimoto and colleagues demonstrated that copper salts modified with N,N,N',N'-tetramethylethylenediamine could catalyze the coupling of aryl Grignard reagents with alkyl halides, marking one of the first applications of this ligand in catalysis.
Subsequent advancements in the 2000s focused on structural characterization. Margraf et al. synthesized dinuclear dicationic copper(II) complexes using N,N,N',N'-tetramethylethylenediamine, revealing its capacity to form stable octahedral coordination geometries around copper centers. By the 2010s, Cu-TMEDA systems gained prominence in aerobic oxidation reactions. A landmark study by Saito et al. showcased a CuCl/N,N,N',N'-tetramethylethylenediamine/nor-AZADO catalyst system for imide synthesis, achieving high efficiency under ambient oxygen conditions.
The Cu-TMEDA catalyst, formally known as di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride, represents a significant coordination complex with the chemical formula C₁₂H₃₄Cl₂Cu₂N₄O₂ and a molecular weight of 464.42 g/mol . This complex exhibits distinctive electronic properties arising from the copper(II) centers, which possess a d⁹ electronic configuration that profoundly influences its coordination geometry and reactivity [9]. The copper(II) ions in this complex typically adopt a distorted octahedral geometry, with the distortion primarily attributed to the Jahn-Teller effect characteristic of d⁹ metal centers [9] [11].
In the Cu-TMEDA complex, each copper(II) center coordinates with two nitrogen atoms from the tetramethylethylenediamine ligand and two oxygen atoms from the bridging hydroxo groups [4]. The coordination sphere is completed by longer axial interactions, which may involve counter ions or solvent molecules [13]. Spectroscopic studies, particularly electron paramagnetic resonance (EPR), reveal that the complex exhibits axial symmetry signals characteristic of copper(II) centers, with g-values typically in the range of 2.04-2.10 [19] [28].
The electronic structure of Cu-TMEDA is characterized by partially filled eg orbitals, specifically the dx²-y² orbital containing the unpaired electron [9]. This electronic arrangement leads to distinctive spectroscopic features, including d-d transitions observed in UV-visible spectroscopy at approximately 600-605 nm [17]. The complex also exhibits characteristic infrared absorption bands, particularly for the C-N stretching vibrations of the TMEDA ligand in the range of 1100-1200 cm⁻¹ [3].
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₂H₃₄Cl₂Cu₂N₄O₂ | X-ray crystallography |
Molecular Weight | 464.42 g/mol | Mass spectrometry |
Appearance | Purple crystalline solid | Visual observation |
Melting Point | 131-132°C | Thermal analysis |
UV-Vis λₘₐₓ | 605 nm (d-d transition) | Spectrophotometry |
EPR g-values | g∥ = 2.05-2.10, g⊥ = 2.04-2.05 | EPR spectroscopy |
The Cu-TMEDA catalyst possesses a distinctive dimeric structural architecture that is fundamental to its catalytic properties [4]. X-ray crystallographic studies have revealed that the complex exists as a binuclear entity with two copper(II) centers bridged by hydroxo groups [22]. This dimeric structure features a Cu-Cu distance of approximately 3.031(7) Å, indicating no direct metal-metal bonding but rather a proximity that enables cooperative effects during catalysis [22] [4].
The dimeric complex occupies a special position of 222 symmetry in its crystal structure, while the chloride anions are positioned on a twofold axis [22]. Each copper center in the dimer adopts a distorted octahedral geometry, with the equatorial positions occupied by two nitrogen atoms from the TMEDA ligand and two oxygen atoms from the bridging hydroxo groups [4]. The axial positions may be occupied by weakly coordinating species such as water molecules or counter anions, with significantly longer bond distances reflecting the Jahn-Teller distortion [13] [24].
The structural parameters of the Cu-TMEDA dimer have been extensively characterized through crystallographic studies [22] [25]. The Cu-N bond lengths typically range from 1.97 to 2.04 Å, while the Cu-O bonds to the bridging hydroxo groups measure approximately 1.93-1.96 Å [24] [25]. The Cu-O-Cu angle, a critical parameter that influences the magnetic properties of the complex, typically falls in the range of 96-99° [4] [10].
The dimeric architecture of Cu-TMEDA is stabilized by several factors, including the bridging hydroxo groups and the chelating effect of the TMEDA ligands [4]. Additionally, hydrogen bonding interactions between the bridging hydroxo groups and the chloride counter ions (O-Cl distance of approximately 2.993(14) Å) further contribute to the structural stability of the complex [22]. This well-defined dimeric structure provides an optimal arrangement for catalytic activity, allowing for cooperative effects between the two copper centers during substrate activation [4].
The μ-hydroxo bridging motifs in Cu-TMEDA catalyst represent a crucial structural feature that significantly influences its physical properties and reactivity [7] [10]. These hydroxo bridges connect the two copper(II) centers, forming a Cu₂(μ-OH)₂ core that is fundamental to the complex's dimeric architecture [4]. The bridging hydroxo groups serve as μ₂-bridges, with each oxygen atom coordinating to both copper centers in the dimer [7].
The structural parameters of these μ-hydroxo bridges have been thoroughly characterized through X-ray crystallographic studies [4] [22]. The Cu-O bond lengths within these bridges typically range from 1.91 to 1.96 Å, while the Cu-O-Cu angles generally fall between 96° and 99° [4] [10]. These geometric parameters are critical determinants of the magnetic properties of the complex, as they influence the extent of antiferromagnetic coupling between the copper centers [10].
Magnetic susceptibility measurements conducted on Cu-TMEDA complexes reveal that the μ-hydroxo bridges mediate strong antiferromagnetic coupling between the copper(II) ions [5] [10]. The magnitude of this coupling, quantified by the coupling constant J, is highly sensitive to the Cu-O-Cu angle [10]. Studies have shown that when this angle is below approximately 97°, ferromagnetic interactions may predominate, while angles above this threshold typically result in antiferromagnetic coupling [4] [10].
The μ-hydroxo bridges also play a crucial role in the reactivity of Cu-TMEDA as a catalyst [7]. These bridges can participate in proton transfer processes during catalytic cycles, facilitating substrate activation [18]. Additionally, the hydroxo groups can serve as nucleophiles in various transformations, including oxidation reactions and coupling processes [18]. The bridging motif also provides a pathway for electronic communication between the two copper centers, enabling cooperative effects during catalysis [7] [10].
Cu-O-Cu Angle (°) | Magnetic Interaction | J Value (cm⁻¹) | Reference |
---|---|---|---|
96.6(2) | Ferromagnetic | +57.5 | [4] |
98.92(17) | Antiferromagnetic | -143.6 | [4] |
98.4(2) | Antiferromagnetic | -64.8 | [4] |
Tetramethylethylenediamine (TMEDA) serves as a crucial bidentate chelating ligand in the Cu-TMEDA catalyst, significantly influencing its structural stability, electronic properties, and catalytic activity [15]. As a chelating ligand, TMEDA coordinates to copper through its two nitrogen atoms, forming a five-membered chelate ring that enhances the complex's stability through the chelate effect [15] [6]. This coordination mode is evidenced by crystallographic data showing Cu-N bond lengths typically in the range of 2.02-2.05 Å [24] [25].
The tetramethylated nature of TMEDA provides several advantages as a ligand for copper complexes [15]. The methyl substituents on the nitrogen atoms increase the electron-donating capacity of the ligand, enhancing its σ-donor properties [3] [15]. This electron donation stabilizes the copper(II) oxidation state and influences the redox properties of the complex [16]. Additionally, the methyl groups create a steric environment around the metal center that can influence substrate approach and orientation during catalytic processes [15] [18].
TMEDA's role extends beyond simple coordination, as it actively participates in determining the reactivity of the Cu-TMEDA catalyst [16] [18]. The strong σ-donor ability of TMEDA increases electron density at the copper centers, facilitating processes such as oxygen activation . In catalytic cycles, TMEDA can also serve as an internal base, assisting in deprotonation steps during substrate activation [16] [18]. Furthermore, the chelating nature of TMEDA helps maintain the structural integrity of the complex during catalytic turnover, preventing dissociation of the ligand under reaction conditions [15] [16].
The coordination of TMEDA to copper also influences the spectroscopic properties of the complex [3] [17]. The ligand field created by TMEDA affects the d-d transitions observed in UV-visible spectroscopy, contributing to the characteristic purple color of the Cu-TMEDA complex [17]. Additionally, the nitrogen atoms of TMEDA provide a coordination environment that influences the g-values observed in EPR spectroscopy, with typical values of g∥ = 2.05-2.10 and g⊥ = 2.04-2.05 for Cu-TMEDA complexes [19] [28].
Comparative studies with other diamine ligands have demonstrated that TMEDA's specific electronic and steric properties make it particularly effective for certain catalytic applications [15] [16]. The tetramethylated structure provides an optimal balance of electron donation and steric protection, contributing to the high catalytic activity observed for Cu-TMEDA in various transformations [15].
The Jahn-Teller distortion in Cu-TMEDA catalyst represents a fundamental electronic effect that significantly influences its structural features and catalytic behavior [9] [11]. This distortion arises from the d⁹ electronic configuration of copper(II), which creates an electronically degenerate ground state that is inherently unstable [9]. To resolve this degeneracy and lower the overall energy, the octahedral coordination sphere around each copper center undergoes a geometric distortion, typically manifested as an elongation along one axis [9] [11].
In Cu-TMEDA complexes, this Jahn-Teller distortion results in four shorter equatorial bonds (Cu-N and Cu-O) and two longer axial interactions [13] [24]. The equatorial Cu-N bonds to TMEDA typically measure 1.97-2.04 Å, while the Cu-O bonds to the bridging hydroxo groups range from 1.91-1.96 Å [24] [25]. In contrast, the axial interactions can be significantly longer, often exceeding 2.4 Å [13] [25]. This distortion creates an anisotropic coordination environment that directly impacts the complex's reactivity [9] [11].
The Jahn-Teller effect influences the reactivity of Cu-TMEDA in several critical ways [9] [11]. First, the elongation of axial bonds creates more accessible coordination sites for substrate binding, facilitating catalytic processes that require coordination of reactants to the copper centers [3] [9]. Second, the distortion affects the redox properties of the complex by altering the energy levels of the d-orbitals, particularly the dx²-y² orbital containing the unpaired electron [9] [19]. This electronic redistribution influences the complex's ability to participate in electron transfer processes during catalysis [9] [16].
Furthermore, the Jahn-Teller distortion impacts the stability of different oxidation states of copper within the catalytic cycle [3] [16]. The distortion stabilizes the copper(II) state relative to copper(I) or copper(III), affecting the energetics of redox processes involved in catalysis [9] [16]. Studies have shown that the reduction of Cu(II) to Cu(I) in TMEDA complexes, a key step in many catalytic cycles, is influenced by the extent of Jahn-Teller distortion [16] [18].
The magnitude of the Jahn-Teller effect in Cu-TMEDA can be modulated by various factors, including the nature of axial ligands, counter ions, and reaction conditions [3] [9]. This tunability provides opportunities for optimizing the catalyst's performance for specific applications [9]. For instance, in oxidative coupling reactions, the Jahn-Teller distortion facilitates the binding and activation of oxygen, enhancing the catalyst's efficiency in these transformations [16].
Bond Type | Bond Length (Å) | Effect on Reactivity |
---|---|---|
Cu-N (equatorial) | 1.97-2.04 | Stabilizes the complex and influences electron distribution |
Cu-O (equatorial) | 1.91-1.96 | Participates in substrate activation and proton transfer |
Cu-X (axial) | >2.4 | Creates accessible coordination sites for substrate binding |